2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate

Description

The exact mass of the compound 2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate including the price, delivery time, and more detailed information at info@benchchem.com.

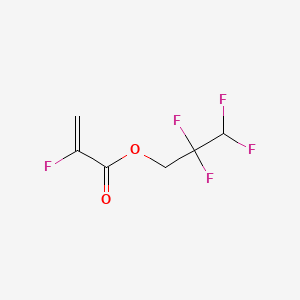

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3-tetrafluoropropyl 2-fluoroprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F5O2/c1-3(7)4(12)13-2-6(10,11)5(8)9/h5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOPSTBSKXWPLKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)OCC(C(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

96250-38-3 | |

| Record name | 2-Propenoic acid, 2-fluoro-, 2,2,3,3-tetrafluoropropyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96250-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60242181 | |

| Record name | 2-Propenoic acid, 2-fluoro-, 2,2,3,3-tetrafluoropropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60242181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96250-37-2 | |

| Record name | 2-Propenoic acid, 2-fluoro-, 2,2,3,3-tetrafluoropropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096250372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-fluoro-, 2,2,3,3-tetrafluoropropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60242181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 96250-37-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, detailed experimental data specifically for 2,2,3,3-tetrafluoropropyl 2-fluoroacrylate (CAS 96250-37-2) is limited. This guide has been constructed by leveraging established principles of fluoropolymer chemistry and data from closely related analogues to provide a comprehensive and scientifically grounded overview. The protocols and properties described herein are based on established methodologies for similar fluorinated acrylates and should be considered as starting points for experimental design.

Introduction: The Promise of Fluorinated Acrylates

Fluorinated polymers represent a unique and highly valuable class of materials, renowned for their exceptional chemical inertness, thermal stability, low surface energy, and biocompatibility.[1][2] These properties stem from the high electronegativity and stability of the carbon-fluorine bond.[3] Within this family, poly(fluoroacrylate)s are of particular interest due to the versatility of the acrylate backbone, which allows for a wide range of polymerization techniques and copolymerization with other monomers to tailor material properties.

This guide focuses on 2,2,3,3-tetrafluoropropyl 2-fluoroacrylate , a monomer that combines a partially fluorinated propanol ester with a fluoro-substituted acrylate moiety. This unique structure is anticipated to yield polymers with a compelling balance of properties, including hydrophobicity, oleophobicity, and potentially unique surface and biological interaction profiles, making it a person of interest for advanced applications in drug delivery, medical device coatings, and high-performance materials.[1][4]

Physicochemical Properties

The fundamental physicochemical properties of 2,2,3,3-tetrafluoropropyl 2-fluoroacrylate are summarized in the table below. These identifiers are crucial for sourcing, regulatory compliance, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 96250-37-2 | [5] |

| Molecular Formula | C₆H₅F₅O₂ | [5] |

| Molecular Weight | 204.09 g/mol | [5] |

| Density | 1.418 g/cm³ | [5] |

| Boiling Point | 62 °C | [5] |

| Refractive Index | 1.36 | [5] |

Synthesis and Purification: A Probable Pathway

Caption: Probable synthesis of 2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate via esterification.

Experimental Protocol: A Generalized Approach

The following protocol is a general guideline for the synthesis of 2,2,3,3-tetrafluoropropyl 2-fluoroacrylate based on standard esterification procedures for analogous compounds.

-

Reactor Setup: A round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus. The system is purged with an inert gas, such as nitrogen or argon.

-

Charging Reactants: The flask is charged with equimolar amounts of 2,2,3,3-tetrafluoropropanol and 2-fluoroacrylic acid. A suitable solvent, such as toluene, is added to facilitate the reaction and azeotropically remove water.

-

Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is carefully added to the reaction mixture.

-

Reaction: The mixture is heated to reflux. The progress of the reaction is monitored by observing the collection of water in the Dean-Stark trap. The reaction is considered complete when water is no longer being produced.

-

Workup and Purification:

-

The reaction mixture is cooled to room temperature.

-

The mixture is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

The organic layer is dried over an anhydrous salt, such as magnesium sulfate or sodium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield the final 2,2,3,3-tetrafluoropropyl 2-fluoroacrylate monomer.

-

Chemical Reactivity and Polymerization

The reactivity of 2,2,3,3-tetrafluoropropyl 2-fluoroacrylate is dominated by the electron-deficient double bond of the acrylate group, making it highly susceptible to free-radical polymerization. The presence of the fluorine atom on the double bond can influence the reactivity of the monomer and the properties of the resulting polymer.

Free-Radical Polymerization

Free-radical polymerization is the most common method for polymerizing acrylate monomers.[3] This process is typically initiated by thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Caption: General scheme of free-radical polymerization.

Expected Properties of Poly(2,2,3,3-tetrafluoropropyl 2-fluoroacrylate)

Based on the structure of the monomer, the resulting homopolymer is expected to exhibit the following properties:

| Property | Expected Characteristic | Rationale |

| Surface Energy | Low | The presence of fluorinated groups on the side chains will lead to a low surface energy material.[3] |

| Hydrophobicity/Oleophobicity | High | The fluorinated side chains will impart both water and oil repellency.[6] |

| Thermal Stability | High | The C-F bonds contribute to high thermal stability.[3] |

| Biocompatibility | Good | Fluoropolymers are generally known for their bio-inertness.[1] |

| Refractive Index | Low | Fluorinated polymers typically have a low refractive index.[7] |

Potential Applications in Research and Drug Development

The unique combination of properties anticipated for poly(2,2,3,3-tetrafluoropropyl 2-fluoroacrylate) makes it a promising candidate for a variety of advanced applications.

-

Medical Device Coatings: The low surface energy and biocompatibility of the polymer could be leveraged to create anti-fouling coatings for medical implants and surgical tools, reducing the risk of infection and improving device performance.[1][8]

-

Drug Delivery Systems: The hydrophobicity of the polymer can be utilized in the design of controlled-release drug delivery systems, protecting the drug from degradation and controlling its release profile.[4] Copolymers could be designed to create amphiphilic structures for the formation of micelles or nanoparticles for targeted drug delivery.

-

High-Performance Materials: In non-medical fields, this polymer could find use in creating hydrophobic and oleophobic coatings for textiles, electronics, and optical components.[6]

Safety and Handling

Fluorinated acrylates should be handled with care in a well-ventilated laboratory, preferably within a fume hood.[9] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[9] Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention. Store the monomer in a cool, dry place away from sources of ignition, and consider the use of polymerization inhibitors for long-term storage.

References

- Alyamac, E., & Soucek, M. D. (2011). Acrylate-based fluorinated copolymers for high-solids coatings.

- Alyamac, E., & Soucek, M. D. (2011). Acrylate-based fluorinated copolymers for high-solids coatings.

- Beilstein Journal of Organic Chemistry. (2024). Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions.

- Yamamoto, I. (2016). Fluoroalkyl Acrylate Polymers and Their Applications. In B. Ameduri & H. Sawada (Eds.), Fluorinated Polymers: Vol. 2. Applications (pp. 32-53). The Royal Society of Chemistry.

- Lin, T., & Wang, Y. (2021). Fluorinated polymer self-assembled nanomaterials: advances and biomedical applications.

- MDPI. (2024).

- Wang, Z., et al. (2021). Fluoropolymers in biomedical applications: State-of-the-art and future perspectives. Advanced Drug Delivery Reviews, 175, 113813.

-

PubChem. (n.d.). 2,2,3,3-Tetrafluoropropyl methacrylate. Retrieved from [Link]

- Chemistry For Everyone. (2023, May 12).

- Carril, M. (2023). Uses and advantages of fluorinated polymers on the surface of nanoparticles for biomedical in vivo applications. Proc.

- ResearchGate. (n.d.).

- Royal Society of Chemistry. (2017). Poly(fluoroacrylate)s with tunable surface hydrophobicity via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate and 2-(trifluoromethyl)acrylic acid. Polymer Chemistry, 8(23), 3534-3545.

- ResearchGate. (n.d.).

- PubMed. (2024).

- ResearchGate. (n.d.). A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues.

- ResearchGate. (n.d.). Preparation and surface properties of poly(2,2,2-trifluoroethyl methacrylate)

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Fluorinated polymer self-assembled nanomaterials: advances and biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 5. echemi.com [echemi.com]

- 6. books.rsc.org [books.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Fluoropolymers in Medical Applications: Recent Progress and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of Poly(2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate)

This in-depth technical guide provides a comprehensive overview of the core physical properties of poly(2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate), a fluorinated polymer of significant interest to researchers, scientists, and drug development professionals. While direct experimental data for this specific polymer is limited in publicly available literature, this guide synthesizes information from closely related analogs and established principles of polymer science to present a well-founded estimation of its key characteristics.

Introduction

Poly(2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate) is a member of the fluorinated polyacrylate family, a class of materials renowned for their unique and valuable properties. The incorporation of fluorine atoms into the polymer structure imparts a range of desirable characteristics, including high thermal stability, chemical inertness, low surface energy, and a low refractive index[1]. These attributes make such polymers highly sought after for a variety of advanced applications, from specialized coatings and optical materials to components in biomedical devices.

This guide will delve into the anticipated physical properties of poly(2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate), drawing comparisons with its well-characterized methacrylate counterpart, poly(2,2,3,3-tetrafluoropropyl methacrylate), to provide a robust predictive analysis.

Molecular Structure and its Influence on Physical Properties

The physical properties of a polymer are intrinsically linked to its molecular structure. The monomer unit of poly(2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate) consists of a polyacrylate backbone with a pendant 2,2,3,3-tetrafluoropropyl ester group.

Caption: Chemical structure of the repeating unit of poly(2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate).

The presence of the electronegative fluorine atoms in the side chain is the primary driver of the polymer's unique characteristics. The C-F bond is highly polarized and strong, contributing to the polymer's thermal stability and chemical resistance. The fluorinated side chains also exhibit weak intermolecular forces, leading to a low surface energy.

Core Physical Properties

The following sections detail the expected physical properties of poly(2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate), with comparative data for its methacrylate analog where available.

| Property | Poly(2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate) (Expected) | Poly(2,2,3,3-tetrafluoropropyl methacrylate) (Reported) |

| Form | Solid | Solid |

| Refractive Index (n20/D) | ~1.41 - 1.42 | 1.417 |

| Glass Transition Temperature (Tg) | 50 - 65 °C | 68 °C, 74.2°C[2] |

| Thermal Decomposition Temperature | High, expected > 250 °C | Thermally stable |

| Solubility | Soluble in fluorinated solvents and some polar organic solvents | Soluble in DMSO, NMP, THF, methylene chloride |

Optical Properties: Refractive Index

Fluorinated polymers are well-known for their low refractive indices, a property that makes them valuable for optical applications such as anti-reflective coatings and optical fibers. The low polarizability of the C-F bond contributes to this characteristic.

For poly(2,2,3,3-tetrafluoropropyl methacrylate), a refractive index of 1.417 has been reported. It is anticipated that poly(2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate) will exhibit a similarly low refractive index, likely in the range of 1.41 to 1.42. This slight variation would be due to the difference in the polymer backbone (acrylate versus methacrylate), which has a minor influence on the overall electron density and polarizability of the material compared to the heavily fluorinated side chains.

Thermal Properties

Glass Transition Temperature (Tg): The glass transition temperature is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state[3][4]. This property is heavily influenced by the flexibility of the polymer chain.

The reported Tg for poly(2,2,3,3-tetrafluoropropyl methacrylate) is in the range of 68 °C to 74.2 °C[2]. The presence of the α-methyl group in methacrylates introduces steric hindrance, which restricts chain rotation and generally leads to a higher Tg compared to their acrylate counterparts. In poly(2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate), the α-methyl group is replaced by a fluorine atom. While fluorine is smaller than a methyl group, its high electronegativity can influence chain mobility. However, the general trend in acrylic polymers suggests that the absence of the bulky methyl group will lead to a more flexible backbone. Therefore, the Tg of poly(2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate) is expected to be slightly lower than that of its methacrylate analog, likely in the range of 50-65 °C.

Solubility

The solubility of a polymer is determined by the principle of "like dissolves like." Due to the presence of the fluorinated side chains, poly(2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate) is expected to be soluble in fluorinated solvents. Its solubility in common organic solvents is likely to be limited. However, the ester group in the repeating unit provides some polarity, which may allow for dissolution in some polar organic solvents.

For comparison, poly(2,2,3,3-tetrafluoropropyl methacrylate) is reported to be soluble in solvents such as dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), tetrahydrofuran (THF), and methylene chloride. It is reasonable to expect a similar solubility profile for the 2-fluoroacrylate version.

Experimental Protocols for Characterization

To empirically determine the physical properties of poly(2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate), the following standard experimental protocols are recommended.

Synthesis of Poly(2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate)

A common method for the synthesis of poly(fluoroacrylates) is free-radical polymerization.

Workflow for Polymer Synthesis:

Caption: A generalized workflow for the free-radical polymerization of 2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate.

Step-by-Step Protocol:

-

Monomer and Initiator: The monomer, 2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate, and a suitable free-radical initiator (e.g., azobisisobutyronitrile - AIBN) are used.

-

Solvent: An appropriate solvent that dissolves both the monomer and the resulting polymer is chosen.

-

Inert Atmosphere: The reaction vessel is purged with an inert gas, such as nitrogen or argon, to remove oxygen, which can inhibit free-radical polymerization.

-

Polymerization: The reaction mixture is heated to a temperature that initiates the decomposition of the initiator and the start of polymerization. The reaction is allowed to proceed for a set amount of time.

-

Purification: The resulting polymer is typically purified by precipitation in a non-solvent (a liquid in which the polymer is insoluble), followed by filtration and drying under vacuum.

Characterization Techniques

Caption: Experimental workflow for the characterization of the physical properties of the polymer.

-

Differential Scanning Calorimetry (DSC): This technique is used to determine the glass transition temperature (Tg) by measuring the heat flow into or out of a sample as it is heated or cooled.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature of the polymer.

-

Ellipsometry or Abbe Refractometer: These instruments are used to measure the refractive index of the polymer, typically on a thin film sample.

-

Solubility Testing: This involves systematically testing the solubility of the polymer in a range of solvents to determine its solubility profile.

Conclusion

Poly(2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate) is a promising fluorinated polymer with a suite of physical properties that make it attractive for a variety of high-performance applications. Based on the analysis of its chemical structure and comparison with closely related polymers, it is expected to be a solid material with a low refractive index, good thermal stability, and a glass transition temperature slightly lower than its methacrylate counterpart. Its solubility is likely to be highest in fluorinated and some polar organic solvents. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these predicted properties, enabling researchers and developers to fully characterize this material for their specific needs.

References

- Tyutyunov, A. A., et al. (perfluoro-2-trichloromethylisopropyl)acrylate and polymer based thereon. Russian Federation Patent RU2603141C1, filed May 25, 2015, and issued November 20, 2016.

- Gladysz, G. M., et al. (2021). Fluorinated Poly(meth)acrylate: Synthesis and properties. Journal of Polymer Science, 59(15), 1537-1563.

- Boutevin, B., et al. (2021).

- Luo, C., & Luo, C. (2005).

- Patrick, T. B. (2013). Structure–Property Relations in Semifluorinated Polymethacrylates. In K. Matyjaszewski & M. Möller (Eds.), Polymer Science: A Comprehensive Reference (Vol. 8, pp. 237-263). Elsevier.

-

ResearchGate. Glass transition temperature (T g ) of PFA and PFMA as well as nonfluorine counterparts PA and PMA. Retrieved from [Link]

- Asatekin, A., & McCarthy, T. J. (2024). Structure-Property Relationships for Fluorinated and Fluorine-Free Superhydrophobic Crack-Free Coatings.

- Wang, L., et al. (2020). Preparation and characterization of high molecular weight vinyl-containing poly[(3,3,3-trifluoropropyl)methylsiloxane]. Polymers, 12(11), 2698.

- Zaitsev, S. D., et al. (2021). Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives. Journal of Fluorine Chemistry, 249, 109848.

- Asatekin, A., & McCarthy, T. J. (2024). Structure-Property Relationships for Fluorinated and Fluorine-Free Superhydrophobic Crack-Free Coatings.

-

Protolabs. Glass Transition Temperature (Tg) of Polymers. Retrieved from [Link]

-

Chemistry For Everyone. (2023, August 26). What Is The Glass Transition Temperature Of Acrylic Polymers? [Video]. YouTube. [Link]

- Li, Y., et al. (2022). Characterization and comparability study of a series of novel fluorinated polyacrylates with a rigid cyclohexane mesogenic core. Journal of Applied Polymer Science, 139(41), e52933.

-

RefractiveIndex.INFO. Refractive index of PLASTICS - pmma. Retrieved from [Link]

- David, G., et al. (2010). Free-radical copolymerization of 2,2,2-trifluoroethyl methacrylate and 2,2,2-trichloroethyl α-fluoroacrylate: Synthesis, kinetics of copolymerization, and characterization. Journal of Polymer Science Part A: Polymer Chemistry, 48(10), 2154-2161.

-

KLA. Refractive Index of Polyacrylate for Thin Film Thickness Measurement. Retrieved from [Link]

-

ResearchGate. Refractive index of the PMMA, PS, PVDF, and PC polymer films. Retrieved from [Link]

-

Wikipedia. Methyl 2-fluoroacrylate. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2,2,3,3-Tetrafluoropropyl 2-Fluoroacrylate (CAS 96250-37-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, associated hazards, and toxicological considerations for 2,2,3,3-tetrafluoropropyl 2-fluoroacrylate, a fluorinated acrylic monomer. Given the limited specific biological data for this compound, this guide incorporates insights from structurally related fluorinated substances to offer a broader toxicological and metabolic perspective relevant to research and development.

Chemical Identity and Physicochemical Properties

2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate is a fluorinated ester of 2-fluoroacrylic acid. The incorporation of fluorine atoms into the propyl group significantly influences the molecule's electronic properties, reactivity, and potential biological interactions.

Table 1: Physicochemical Properties of CAS 96250-37-2

| Property | Value | Source(s) |

| CAS Number | 96250-37-2 | Multiple |

| IUPAC Name | 2,2,3,3-tetrafluoropropyl 2-fluoroprop-2-enoate | |

| Synonyms | 2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate | |

| Molecular Formula | C₆H₅F₅O₂ | |

| Molecular Weight | 204.09 g/mol | |

| Appearance | Not specified (likely a liquid) | N/A |

| Boiling Point | 145.1°C at 760 mmHg (Predicted) | N/A |

| Flash Point | 47.2°C (Predicted) | N/A |

| Density | 1.328 g/cm³ (Predicted) | N/A |

| Solubility | Insoluble in water (Predicted) | N/A |

Synthesis and Reactivity

While specific industrial synthesis routes for 2,2,3,3-tetrafluoropropyl 2-fluoroacrylate are proprietary, a general and representative laboratory-scale synthesis can be conceptualized based on established methods for producing 2-fluoroacrylic esters.

Representative Synthesis Workflow

A plausible synthetic route involves a two-step process: the bromination of a 2-fluoropropionic ester followed by dehydrobromination.

Caption: Representative synthesis of 2-fluoroacrylates.

This process highlights the generation of the reactive acrylate moiety. The final esterification with 2,2,3,3-tetrafluoropropanol would yield the target compound. The reactivity of 2,2,3,3-tetrafluoropropyl 2-fluoroacrylate is dominated by the electron-poor double bond, making it susceptible to radical polymerization and nucleophilic addition reactions.

Hazard Identification and Safe Handling

Based on available safety data, 2,2,3,3-tetrafluoropropyl 2-fluoroacrylate is classified as a hazardous substance.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315 : Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319 : Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 : May cause respiratory irritation |

Precautionary Measures and First Aid

The following precautionary statements are recommended for handling this compound:

-

P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264 : Wash skin thoroughly after handling.

-

P271 : Use only outdoors or in a well-ventilated area.

-

P280 : Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352 : IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340 : IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312 : Call a POISON CENTER or doctor

An In-depth Technical Guide to 2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate: Structure, Properties, and Potential

Abstract

This technical guide provides a comprehensive overview of the monomer 2,2,3,3-tetrafluoropropyl 2-fluoroacrylate, a fluorinated acrylic monomer with significant potential in the development of advanced materials. The incorporation of both a tetrafluoropropyl group and a 2-fluoroacrylate moiety imparts a unique combination of properties, including hydrophobicity, chemical resistance, and specific reactivity during polymerization. This document delves into the molecular structure, physicochemical properties, plausible synthetic routes, polymerization behavior, and prospective applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. While empirical data for this specific monomer is not widely available in public literature, this guide synthesizes information from closely related analogs and foundational chemical principles to provide an authoritative and insightful resource.

Introduction

Fluoropolymers have carved out an indispensable niche in modern materials science, prized for their remarkable thermal stability, chemical inertness, and low surface energy.[1] These properties stem from the high bond energy of the carbon-fluorine bond. In the realm of biomedical and pharmaceutical sciences, fluorinated polymers are of particular interest for applications ranging from drug delivery systems to biocompatible coatings for medical devices.[2][3] The monomer, 2,2,3,3-tetrafluoropropyl 2-fluoroacrylate, represents a strategic combination of a partially fluorinated alcohol esterified with a fluorinated acrylic acid. This design is anticipated to yield polymers with a unique balance of properties, including tailored refractive indices, surface energies, and thermal characteristics. This guide aims to provide a detailed technical exploration of this promising yet under-documented monomer.

Molecular Structure and Physicochemical Properties

Chemical Structure and Nomenclature

The structure of 2,2,3,3-tetrafluoropropyl 2-fluoroacrylate is characterized by an acrylate backbone with a fluorine atom at the alpha-position of the carbonyl group and a tetrafluorinated propyl group in the ester portion.

-

IUPAC Name: 2,2,3,3-tetrafluoropropyl 2-fluoroprop-2-enoate

-

CAS Number: 96250-37-2[4]

-

Chemical Formula: C₆H₅F₅O₂[4]

-

Molecular Weight: 204.09 g/mol [5]

The presence of five fluorine atoms significantly influences the electronic and steric nature of the molecule, impacting its reactivity and the properties of the resulting polymer.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 204.09 g/mol | [5] |

| Chemical Formula | C₆H₅F₅O₂ | [4] |

| Boiling Point | 62 °C | [5] |

| Density | 1.418 g/cm³ | [5] |

| Physical State | Liquid (presumed) | |

| Solubility | Expected to be soluble in fluorinated solvents and some organic solvents; low solubility in water. |

Spectroscopic Characterization (Predicted)

Lacking published spectra for 2,2,3,3-tetrafluoropropyl 2-fluoroacrylate, this section provides a theoretical interpretation of the expected spectroscopic signatures based on its structure and data from similar fluorinated acrylates.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the acrylate group, the methylene protons adjacent to the ester oxygen, and the terminal proton of the tetrafluoropropyl group, which would appear as a triplet of triplets due to coupling with the adjacent difluoromethylene group.

-

¹⁹F NMR: The fluorine NMR spectrum would be the most informative, with distinct signals for the fluorine on the acrylate double bond and the two different fluorine environments in the tetrafluoropropyl chain.

-

¹³C NMR: The carbon NMR would show signals for the carbonyl carbon, the vinyl carbons (with C-F coupling), and the carbons of the tetrafluoropropyl chain (with significant C-F coupling).

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a strong absorption band for the C=O stretching of the ester group (around 1740-1760 cm⁻¹), C=C stretching of the acrylate (around 1640 cm⁻¹), and strong C-F stretching bands in the region of 1100-1300 cm⁻¹.

Synthesis and Purification

Proposed Synthetic Route: Esterification

This reaction would likely be catalyzed by a strong acid (such as sulfuric acid) or by using a coupling agent (like dicyclohexylcarbodiimide, DCC) to facilitate the ester bond formation. The reaction would proceed as follows:

-

Reactants: 2-fluoroacrylic acid and 2,2,3,3-tetrafluoropropan-1-ol.

-

Catalyst: Sulfuric acid or a carbodiimide coupling agent.

-

Solvent: A non-polar organic solvent such as toluene or dichloromethane to allow for the removal of water, which is a byproduct.

-

Conditions: The reaction would likely require heating to drive the esterification to completion.

Detailed Experimental Protocol (Hypothetical)

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-fluoroacrylic acid (1.0 eq), 2,2,3,3-tetrafluoropropan-1-ol (1.1 eq), and a suitable solvent like toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.

-

Once the reaction is complete (as determined by TLC or GC analysis), cool the mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain the pure 2,2,3,3-tetrafluoropropyl 2-fluoroacrylate monomer.

Purification and Characterization

Purification would be crucial to remove any unreacted starting materials and the acid catalyst, as these impurities could interfere with subsequent polymerization. Characterization of the purified monomer would involve the spectroscopic techniques outlined in section 1.3 to confirm its identity and purity.

Caption: Hypothetical workflow for the synthesis of 2,2,3,3-tetrafluoropropyl 2-fluoroacrylate.

Polymerization and Copolymerization

The presence of the acrylate functional group makes this monomer amenable to various polymerization techniques, most notably free-radical polymerization.

Polymerization Mechanisms

Free-radical polymerization is the most common method for polymerizing acrylate monomers.[6] This can be initiated using thermal initiators (e.g., AIBN, benzoyl peroxide) or photoinitiators. Controlled radical polymerization techniques, such as RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization, could also be employed to synthesize polymers with well-defined molecular weights and architectures.[3]

Influence of Fluorine on Polymer Properties

The fluorine atoms in the monomer are expected to have a profound impact on the properties of the resulting polymer, poly(2,2,3,3-tetrafluoropropyl 2-fluoroacrylate):

-

Thermal Stability: The high strength of the C-F bond generally leads to polymers with enhanced thermal stability.[6]

-

Chemical Resistance: The fluorinated segments will create a chemically robust polymer, resistant to many solvents, acids, and bases.[6]

-

Surface Properties: The polymer is expected to have a low surface energy, resulting in hydrophobic and oleophobic surfaces.

-

Optical Properties: Fluorinated polymers often have a low refractive index, which can be advantageous in optical applications.

Caption: Relationship between monomer structure and predicted polymer properties.

Applications with a Focus on Drug Development

While specific applications for poly(2,2,3,3-tetrafluoropropyl 2-fluoroacrylate) have not been detailed in the literature, its predicted properties make it a highly attractive candidate for several biomedical and pharmaceutical applications.

Drug Delivery Systems

Fluorinated polymers are increasingly being investigated for their potential in drug delivery.[7][8] The hydrophobic nature of these polymers can be utilized to encapsulate and protect hydrophobic drugs, potentially enhancing their bioavailability and controlling their release. The stability of the C-F bond can also contribute to a longer circulation half-life of drug-loaded nanoparticles.[8] Copolymers of 2,2,3,3-tetrafluoropropyl 2-fluoroacrylate with hydrophilic monomers could be used to create amphiphilic block copolymers that self-assemble into micelles or vesicles for drug encapsulation.

Biocompatible and Anti-Fouling Coatings

The low surface energy of fluoropolymers makes them resistant to protein adsorption and cell adhesion, a property known as anti-fouling.[3] This is highly desirable for medical devices, implants, and surgical tools to prevent infection and rejection. A coating of poly(2,2,3,3-tetrafluoropropyl 2-fluoroacrylate) could render surfaces biocompatible and reduce the risk of thrombosis on blood-contacting devices.

Other Potential Research Areas

-

Ophthalmic Applications: The potentially low refractive index could make this polymer suitable for use in contact lenses or intraocular lenses.

-

Diagnostics: The ¹⁹F NMR signal from the polymer could be leveraged as a contrast agent for in vivo imaging.

-

Tissue Engineering: The polymer could be processed into scaffolds for tissue engineering, where its mechanical and surface properties could be tailored to support cell growth.[9]

Safety, Handling, and Storage

Specific GHS classification and a comprehensive safety data sheet for 2,2,3,3-tetrafluoropropyl 2-fluoroacrylate are not widely available. The following information is based on data for the closely related compound, 2,2,3,3-tetrafluoropropyl acrylate (CAS 7383-71-3), and should be treated as indicative.[2]

| Hazard Category | GHS Classification | Precautionary Statements |

| Flammability | Flammable liquid and vapour (H226) | P210: Keep away from heat, sparks, open flames. |

| Skin Corrosion/Irritation | Causes skin irritation (H315) | P280: Wear protective gloves. |

| Eye Damage/Irritation | Causes serious eye irritation (H319) | P305+P351+P338: IF IN EYES: Rinse cautiously with water. |

| Specific Target Organ Toxicity | May cause respiratory irritation (H335) | P261: Avoid breathing vapours. |

Recommended Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10]

-

Ground and bond containers when transferring material to prevent static discharge.[2]

-

Avoid inhalation of vapours and contact with skin and eyes.

Storage and Stability

-

Store in a cool, dry, and well-ventilated area away from sources of ignition.[11]

-

Keep the container tightly closed.

-

The monomer may be stabilized with an inhibitor (e.g., MEHQ) to prevent premature polymerization.

Conclusion

2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate is a monomer with considerable untapped potential, particularly in the fields of advanced materials and drug development. Its unique molecular architecture, combining a fluorinated acrylate with a tetrafluorinated propyl ester, is predicted to yield polymers with a desirable combination of thermal stability, chemical resistance, low surface energy, and biocompatibility. While further empirical research is needed to fully characterize this monomer and its polymer, this guide provides a solid, scientifically-grounded framework for researchers and developers interested in exploring its applications. The insights into its structure, properties, and potential synthesis and polymerization routes offer a valuable starting point for unlocking the capabilities of this promising fluorinated monomer.

References

- Google Patents. (n.d.). Synthesis of methyl 2-fluoroacrylate.

- Yao, W., Li, Y., & Huang, X. (2014). Fluorinated poly(meth)acrylate: Synthesis and properties. Polymer, 55(25), 6345-6363.

-

Daikin Chemicals. (2020). METHYL 2-FLUOROACRYLATE Safety Data Sheet. Retrieved January 26, 2026, from [Link]

- Usman, A. (2019). Fluorinated Hydrogels as Advanced Drug Delivery Systems for Monitoring Drug Release. UQ eSpace - The University of Queensland.

- Google Patents. (n.d.). Process for producing 2,3,3,3-tetrafluoropropene.

-

ResearchGate. (n.d.). Synthesis of poly(2,2,3,3-tetrafluoropropyl methacrylate). Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Free-radical copolymerization of 2,2,2-trifluoroethyl methacrylate and 2,2,2-trichloroethyl α-fluoroacrylate: Synthesis, kinetics of copolymerization, and characterization. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). Method for producing 2-fluoroacrylate.

- Google Patents. (n.d.). Process for the preparation of 2,3,3,3,-tetrafluoropropene (R-1234yf).

-

P212121 Store. (n.d.). 2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate. Retrieved January 26, 2026, from [Link]

-

MDPI. (2018). Highly Fluorinated Methacrylates for Optical 3D Printing of Microfluidic Devices. Retrieved January 26, 2026, from [Link]

-

MP Biomedicals. (2016). 2,2,2-Trifluoroethyl Methacrylate - SAFETY DATA SHEET. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). One step synthesis for alkyl 2-fluoroacrylates.

-

National Institutes of Health. (n.d.). Preparation and characterization of high molecular weight vinyl-containing poly[(3,3,3-trifluoropropyl)methylsiloxane]. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). (perfluoro-2-trichloromethylisopropyl)acrylate and polymer based thereon.

-

IOPscience. (n.d.). Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives. Retrieved January 26, 2026, from [Link]

-

National Institutes of Health. (n.d.). Ionic Polymethacrylate Based Delivery Systems: Effect of Carrier Topology and Drug Loading. Retrieved January 26, 2026, from [Link]

-

Wikipedia. (n.d.). Fluoropolymer. Retrieved January 26, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,2,3,3-TETRAFLUOROPROPYL ACRYLATE - Safety Data Sheet [chemicalbook.com]

- 3. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]

- 4. store.p212121.com [store.p212121.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 8. researchgate.net [researchgate.net]

- 9. JP6880249B2 - Method for producing 2-fluoroacrylate - Google Patents [patents.google.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. spectrumchemical.com [spectrumchemical.com]

solubility of 2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate monomer

An In-Depth Technical Guide to the Solubility of 2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate Monomer

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate, a fluorinated monomer of significant interest in advanced materials and polymer chemistry. The document elucidates the physicochemical properties of the monomer and presents a detailed, field-proven methodology for determining its solubility in a range of common laboratory solvents. This guide is intended to equip researchers, scientists, and professionals in drug development and materials science with the foundational knowledge and practical protocols necessary to effectively utilize this compound in their work. The experimental design and analytical methods described herein are structured to ensure scientific integrity and generate reliable, reproducible data.

Introduction to 2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate

2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate (TFPFA) is a fluorinated acrylate monomer with the chemical formula C6H5F5O2.[1] The presence of five fluorine atoms imparts unique properties to the resulting polymers, including high thermal stability, chemical resistance, low surface energy, and specific optical properties. These characteristics make TFPFA a valuable building block for a variety of applications, including the development of advanced coatings, specialty adhesives, optical fibers, and biomedical devices.

Understanding the solubility of TFPFA is a critical first step in its application. Solubility data informs the selection of appropriate solvents for polymerization reactions, purification processes, and formulation development. This guide provides a robust framework for systematically determining the solubility of TFPFA.

Physicochemical Properties

A summary of the known physicochemical properties of 2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate is presented in Table 1. This data provides a foundational understanding of the monomer's physical state and is essential for designing and interpreting solubility experiments.

Table 1: Physicochemical Properties of 2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate

| Property | Value | Reference |

| CAS Number | 96250-37-2 | [1] |

| Molecular Formula | C6H5F5O2 | [1] |

| Molecular Weight | 204.09 g/mol | [1] |

| Density | 1.418 g/cm³ | [1] |

| Boiling Point | 62 °C | [1] |

| Refractive Index | 1.36 | [1] |

| Flash Point | 47.2 °C | [1] |

Chemical Structure

The chemical structure of 2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate is depicted in the following diagram. The molecule consists of a fluoroacrylate group ester-linked to a tetrafluoropropyl alcohol.

Caption: Chemical structure of 2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate.

Principles of Solubility Determination

The solubility of a substance in a particular solvent is the maximum amount of that substance that can be dissolved in a given amount of the solvent at a specified temperature to form a saturated solution. For the purpose of this guide, we will focus on the equilibrium solubility, which is determined when the system has reached a state where the rate of dissolution equals the rate of precipitation.

The general principle behind determining the solubility of TFPFA involves preparing saturated solutions at a constant temperature, separating the undissolved monomer, and then quantifying the concentration of the dissolved monomer in the supernatant using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a highly effective and widely used method for the quantification of acrylate monomers due to its sensitivity and specificity.

Experimental Protocol for Solubility Determination

This section provides a detailed, step-by-step methodology for determining the solubility of 2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate in a selection of common laboratory solvents.

Materials and Equipment

-

Monomer: 2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate (purity ≥ 99%)

-

Solvents: A range of solvents with varying polarities should be tested. A suggested list is provided in Table 2.

-

Apparatus:

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

HPLC column suitable for reverse-phase chromatography (e.g., C18)

-

Rationale for Solvent Selection

The choice of solvents is critical for building a comprehensive solubility profile. The list in Table 2 includes solvents that span a range of polarities, from non-polar to polar aprotic and protic solvents. Fluorinated compounds often exhibit unique solubility characteristics, and therefore, a broad screening is necessary. Dichloromethane is often a good solvent for acrylate polymers, while methanol can act as a non-solvent, providing a useful comparison.[2]

Table 2: Suggested Solvents for Solubility Screening

| Solvent Class | Example Solvents |

| Non-polar | Hexane, Toluene |

| Polar Aprotic | Dichloromethane, Tetrahydrofuran (THF), Acetone, Acetonitrile |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water |

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of TFPFA.

Caption: Experimental workflow for determining the solubility of TFPFA.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh approximately 1 gram of TFPFA into a series of vials.

-

Pipette a known volume (e.g., 10 mL) of each selected solvent into the corresponding vials.

-

Ensure that an excess of undissolved monomer is present at the bottom of each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for at least 24 hours with continuous agitation to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully draw the supernatant into a syringe, avoiding any undissolved monomer.

-

Attach a 0.22 µm syringe filter to the syringe and filter the solution into a clean vial. This step is crucial to remove any suspended microparticles.

-

Accurately dilute a known volume of the filtered supernatant with a suitable solvent (e.g., acetonitrile) to bring the concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of TFPFA of known concentrations in the mobile phase.

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Inject the diluted sample solutions and record the peak area corresponding to TFPFA.

-

Determine the concentration of TFPFA in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of TFPFA in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Data Presentation and Interpretation

The solubility data obtained from the experimental protocol should be tabulated for clear comparison.

Table 3: Hypothetical Solubility Data for 2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate at 25 °C

| Solvent | Solubility ( g/100 mL) | Classification |

| Dichloromethane | > 50 | Very Soluble |

| Acetone | > 50 | Very Soluble |

| Tetrahydrofuran | > 40 | Freely Soluble |

| Toluene | ~ 20 | Soluble |

| Acetonitrile | ~ 15 | Soluble |

| Ethanol | < 5 | Sparingly Soluble |

| Methanol | < 1 | Slightly Soluble |

| Hexane | < 0.1 | Very Slightly Soluble |

| Water | < 0.01 | Practically Insoluble |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

The results of this analysis will provide a clear understanding of the solubility profile of TFPFA, enabling informed decisions for its use in various applications. For instance, a high solubility in solvents like dichloromethane and acetone would suggest their suitability as reaction media for polymerization. Conversely, its low solubility in hexane or water could be exploited for precipitation and purification processes.

Synthesis of 2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate

A general understanding of the synthesis of TFPFA can be beneficial for researchers. While specific proprietary methods may exist, a common route to synthesizing 2-fluoroacrylates involves the esterification of 2-fluoroacrylic acid or its derivatives.[3]

One potential synthetic pathway involves the reaction of 2-fluoroacryloyl chloride with 2,2,3,3-tetrafluoropropanol in the presence of a base to neutralize the HCl byproduct.

Caption: A simplified representation of a potential synthetic route to TFPFA.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate. By following the detailed experimental protocol, researchers can generate reliable and reproducible solubility data, which is essential for the successful application of this versatile fluorinated monomer in the development of advanced materials and pharmaceutical formulations. The principles and methodologies outlined herein are grounded in established analytical practices and are designed to uphold the highest standards of scientific integrity.

References

- Google Patents. (n.d.). WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate.

-

PubChem. (n.d.). 2,2,3,3-Tetrafluoropropyl methacrylate. Retrieved from [Link]

-

Waters Corporation. (n.d.). HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl 2-fluoroacrylate. Retrieved from [Link]

- Google Patents. (n.d.). CN115902008A - Method for testing residual monomers in polyacrylate pressure-sensitive adhesive.

-

ResearchGate. (n.d.). Synthesis of poly(2,2,3,3-tetrafluoropropyl methacrylate). Retrieved from [Link]

-

ACS Publications. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Retrieved from [Link]

-

NIH. (n.d.). A New Determination Method of the Solubility Parameter of Polymer Based on AIE. Retrieved from [Link]

-

Wiley Online Library. (2007). Solubility and diffusivity of methylmethacrylate and butylacrylate monomers in a MMA-BA copolymer. Retrieved from [Link]

-

MDPI. (n.d.). Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. Retrieved from [Link]

-

Blog. (2025). What is the solubility of Acrylic UV Monomer in different solvents?. Retrieved from [Link]

-

ResearchGate. (2025). Measurement of the Solubilities of Vinylic Monomers in Water. Retrieved from [Link]

- Google Patents. (n.d.). JP6880249B2 - Method for producing 2-fluoroacrylate.

-

Chromatography Online. (n.d.). Approaches for Extracting and Determining Additives, Contaminants, and Low-Molecular-Weight By-Products in Synthetic Polymers. Retrieved from [Link]

- Google Patents. (n.d.). CN111116362B - Preparation method of 2-fluoro methyl acrylate.

Sources

thermal stability of poly(2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate)

An In-Depth Technical Guide to the Thermal Stability of Poly(2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate)

Authored by: A Senior Application Scientist

Introduction: The Significance of Fluorination in Polymer Stability

The incorporation of fluorine into polymer structures imparts a unique combination of properties, including high thermal stability, chemical inertness, and low surface energy. Poly(2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate) is a member of the fluorinated polyacrylate family, a class of materials valued for their potential applications in advanced coatings, optical fibers, and specialty elastomers. The presence of both a fluoroacrylate backbone and a tetrafluoropropyl side chain suggests a polymer with significant thermal resilience. Understanding the thermal stability of this polymer is paramount for defining its operational limits and predicting its lifetime in demanding environments.

This technical guide provides a comprehensive overview of the , including its synthesis, primary degradation pathways, and the analytical techniques used for its characterization. While direct, extensive studies on this specific polymer are not widely published, this guide will draw upon established principles of fluoropolymer chemistry and analogous data from structurally similar polymers, such as poly(2,2,3,3-tetrafluoropropyl methacrylate), to provide a robust predictive framework.[1]

Synthesis of Poly(2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate)

The synthesis of poly(2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate) is typically achieved through the free-radical polymerization of its corresponding monomer, 2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate. The polymerization can be initiated using thermal or photochemical methods.[2] Suspension polymerization is a common technique for producing this type of polymer.[1]

A generalized synthesis procedure involves:

-

Monomer Synthesis: The monomer, 2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate, is first synthesized, often from commercially available starting materials like hexafluoroacetone and acryloyl chloride.[3]

-

Polymerization: The monomer is then subjected to polymerization, typically in the presence of an initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is generally carried out in a suitable solvent under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.[4]

-

Purification: The resulting polymer is then purified to remove any unreacted monomer and initiator residues. This is often achieved by precipitation in a non-solvent, followed by filtration and drying.

The molecular weight and polydispersity of the final polymer can be controlled by adjusting reaction parameters such as initiator concentration, temperature, and reaction time.[5]

Thermal Characterization Techniques

A multi-faceted approach employing several analytical techniques is essential for a thorough understanding of the .

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of polymers.[6] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The output, a thermogram, provides critical data on the onset of decomposition, the temperature of maximum decomposition rate, and the final residual mass.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[7][8] For poly(2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate), DSC is crucial for determining its glass transition temperature (Tg), which indicates the transition from a rigid, glassy state to a more flexible, rubbery state.[9] While not a direct measure of decomposition, the Tg is a critical parameter for defining the material's service temperature range.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is a powerful analytical technique for identifying the volatile and semi-volatile products of thermal decomposition.[10][11][12][13] The polymer is rapidly heated to a high temperature in an inert atmosphere, and the resulting degradation products are separated by gas chromatography and identified by mass spectrometry.[14] This provides invaluable insight into the degradation mechanisms at a molecular level.

Expected Thermal Behavior and Degradation Mechanisms

Based on the thermal degradation behavior of other fluorinated polyacrylates and polymethacrylates, the thermal decomposition of poly(2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate) is expected to proceed through a combination of main-chain and side-chain scission events.[15]

Main-Chain Scission

The primary degradation pathway for many polyacrylates is random scission of the polymer backbone.[15] This process leads to the formation of a variety of lower molecular weight fragments, including the monomer, dimer, and trimer.[15] The presence of the electron-withdrawing fluorine atom on the acrylate backbone may influence the specific bond-breaking energies and the distribution of degradation products.

Side-Chain Reactions

The tetrafluoropropyl ester side chain is also susceptible to thermal degradation. A notable reaction in fluorinated polyacrylates is the elimination of the corresponding alcohol, in this case, 2,2,3,3-tetrafluoropropanol.[15] This side-chain reaction can occur concurrently with or precede main-chain scission.

Influence of Molecular Weight

The thermal stability of polymers is often correlated with their molecular weight. Higher molecular weight polymers generally exhibit greater thermal resistance due to the increased number of bonds that must be broken for volatilization to occur.[5]

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)

-

Sample Preparation: Accurately weigh 5-10 mg of the dried poly(2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate) sample into a TGA crucible (platinum or alumina).

-

Instrument Setup: Place the crucible in the TGA furnace.

-

Experimental Conditions:

-

Atmosphere: Nitrogen (or air to study oxidative degradation) at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from room temperature to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset decomposition temperature (Tonset), the temperature of maximum decomposition rate (Tmax), and the residual mass at 600 °C.

Protocol 2: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it hermetically.

-

Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

-

Experimental Conditions:

-

Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Heat from room temperature to 150 °C at 10 °C/min to erase the thermal history.

-

Cool to -50 °C at 10 °C/min.

-

Heat from -50 °C to 200 °C at 10 °C/min.

-

-

-

Data Analysis: Determine the glass transition temperature (Tg) from the second heating scan, typically as the midpoint of the step change in the heat flow curve.

Data Presentation

| Parameter | Expected Value Range | Significance |

| Glass Transition Temperature (Tg) | 70 - 100 °C | Defines the upper service temperature for applications requiring rigidity. A similar polymer, poly(2,2,3,3-tetrafluoropropyl methacrylate), has a Tg of 74.2°C.[1] |

| Onset Decomposition Temperature (Tonset) | 250 - 350 °C | Indicates the temperature at which significant thermal degradation begins. |

| Temperature of Maximum Decomposition (Tmax) | 300 - 400 °C | The temperature at which the rate of weight loss is highest. |

| Residual Mass at 600 °C | < 5% | Indicates the amount of non-volatile char formed during decomposition. |

Note: These values are predictive and should be confirmed by experimental analysis.

Visualizations

Caption: Experimental workflow for the thermal analysis of poly(2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate).

Caption: Proposed thermal degradation pathways for poly(2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate).

Conclusion

Poly(2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate) is anticipated to be a thermally robust polymer due to its significant fluorine content. A comprehensive thermal analysis, employing TGA, DSC, and Py-GC/MS, is essential to fully elucidate its stability and degradation profile. The primary degradation mechanisms are expected to involve a combination of main-chain scission, leading to the formation of monomer and other oligomeric fragments, and side-chain elimination reactions. The insights gained from such studies are critical for the successful application of this polymer in advanced technologies where high thermal stability is a key requirement.

References

-

ResearchGate. (n.d.). Synthesis of poly(2,2,3,3-tetrafluoropropyl methacrylate). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Thermal and photo-RAFT polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate. Retrieved from [Link]

-

ScienceDirect. (n.d.). Investigation on the thermal degradation of acrylic polymers with fluorinated side-chains. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal Characterization of PMMA Thin Films Using Modulated Differential Scanning Calorimetry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. Retrieved from [Link]

-

SpringerLink. (2014). Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. Retrieved from [Link]

-

ResearchGate. (2023). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. Retrieved from [Link]

-

e-Publications@Marquette. (2010). Thermal Degradation of High-Temperature Fluorinated Polyimide and its Carbon Fiber Composite. Retrieved from [Link]

-

Semantic Scholar. (2017). Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) of Wood polymer nanocomposites. Retrieved from [Link]

-

University of Washington. (n.d.). GLASS TRANSITIONS in POLY(METHACRYLATES). Retrieved from [Link]

-

SciSpace. (n.d.). Thermal degradation analysis of polymeric materials by combined mass spectrometric and thermogravimetric analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal Degradation of High-Temperature Fluorinated Polyimide and its Carbon Fiber Composite. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. Retrieved from [Link]

- Google Patents. (n.d.). WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate.

-

National Institutes of Health. (n.d.). Investigating Fast Scanning Calorimetry and Differential Scanning Calorimetry as Screening Tools for Thermoset Polymer Material Compatibility with Laser-Based Powder Bed Fusion. Retrieved from [Link]

-

Pressure Sensitive Tape Council. (n.d.). PYROLYSIS GC/MS AS A METHOD FOR QUALITY AND MANUFACTURING CONTROL. Retrieved from [Link]

- Google Patents. (n.d.). RU2603141C1 - (perfluoro-2-trichloromethylisopropyl)acrylate and polymer based thereon.

-

ResearchGate. (2023). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thermal and photo-RAFT polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. RU2603141C1 - (perfluoro-2-trichloromethylisopropyl)acrylate and polymer based thereon - Google Patents [patents.google.com]

- 4. WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate - Google Patents [patents.google.com]

- 5. polychemistry.com [polychemistry.com]

- 6. scispace.com [scispace.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Investigating Fast Scanning Calorimetry and Differential Scanning Calorimetry as Screening Tools for Thermoset Polymer Material Compatibility with Laser-Based Powder Bed Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ocw.mit.edu [ocw.mit.edu]

- 10. Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass ... - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D3EM00438D [pubs.rsc.org]

- 13. pstc.org [pstc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Introduction: The Significance of Refractive Index in Advanced Optical Materials

An In-Depth Technical Guide to the Refractive Index of Poly(2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate) and Related Fluoropolymers

For researchers, scientists, and professionals in drug development and advanced materials, the refractive index (RI) is a critical parameter that governs the interaction of light with a material. This property is especially crucial in the design and fabrication of optical components such as lenses, waveguides, anti-reflective coatings, and optical fibers.[1][2][3] Fluoropolymers, a class of polymers containing carbon-fluorine bonds, are renowned for their low refractive indices, a direct consequence of the high electronegativity and low polarizability of the fluorine atom.[4] This guide provides a comprehensive overview of the refractive index of poly(2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate) and its analogues, delving into the underlying principles, measurement techniques, and influencing factors.

The Role of Fluorination in Determining Refractive Index

The introduction of fluorine into a polymer's structure significantly impacts its optical properties. The strong carbon-fluorine bond and the low polarizability of fluorine atoms lead to a decrease in the overall molar refraction of the polymer, resulting in a lower refractive index compared to their non-fluorinated counterparts.[4] This characteristic makes fluoropolymers highly desirable for applications where low refractive indices are essential, such as in the cladding of optical fibers to ensure total internal reflection.[7]

Amorphous fluoropolymers, in particular, offer exceptional optical clarity and low refractive indices, making them suitable for a wide range of advanced optical applications.[3] The lack of crystallinity in these polymers minimizes light scattering, leading to high transparency.[3][4]

Factors Influencing the Refractive Index of Fluoropolymers

The refractive index of a polymer is not a fixed value but is influenced by several factors:

-

Molecular Structure: The arrangement of atoms and functional groups within the polymer chain is the primary determinant of its refractive index. The higher the fluorine content, the lower the refractive index tends to be.

-

Density: The refractive index is directly related to the density of the material. Generally, a higher density corresponds to a higher refractive index.

-

Crystallinity: The degree of crystallinity in a polymer can affect its refractive index. Crystalline regions are typically denser than amorphous regions, which can lead to light scattering and a less uniform refractive index.[4]

-

Temperature and Wavelength: The refractive index of a material is dependent on both the temperature and the wavelength of the incident light. This phenomenon is known as dispersion.[8]

Quantitative Data for Related Fluoropolymers

To provide a comparative context, the following table summarizes the refractive indices of several relevant fluoropolymers.

| Polymer/Monomer | Refractive Index (n20/D) | Source |

| Poly(2,2,3,3-tetrafluoropropyl methacrylate) | 1.417 | [5] |

| 2,2,3,3-Tetrafluoropropyl methacrylate (monomer) | 1.373 | [6] |

| Poly(2,2,3,3,3-pentafluoropropyl acrylate) | 1.3890 | [7] |

| Poly(1,1,1,3,3,3-hexafluoroisopropyl methacrylate) | 1.39 | [5] |

Experimental Determination of Refractive Index

The refractive index of polymers is typically measured using techniques such as refractometry or ellipsometry.

Refractometry

A refractometer is an instrument that measures the extent to which light is bent (refracted) when it passes from one medium to another.[9] The most common type is the Abbe refractometer.

Experimental Protocol for Abbe Refractometry:

-

Calibration: Calibrate the refractometer using a standard liquid with a known refractive index, such as distilled water.

-

Sample Preparation: If the polymer is in a solid form, a thin, optically clear film must be prepared. This can be achieved through methods like spin-coating, solution casting, or hot pressing. If the polymer is in a liquid or solution form, it can be directly applied to the prism.

-

Measurement:

-

Place a small amount of the sample onto the prism of the refractometer.[10]

-

Close the prism assembly to ensure the sample is in full contact.[10]

-

Illuminate the sample with a monochromatic light source (typically a sodium D-line at 589 nm).

-

Adjust the instrument's controls to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

-

Read the refractive index value directly from the instrument's scale.

-

-

Temperature Control: Ensure the measurement is performed at a constant, controlled temperature, as the refractive index is temperature-dependent.

Spectroscopic Ellipsometry

Spectroscopic ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a sample surface. This change is related to the sample's optical properties, including the refractive index and film thickness.

Experimental Workflow for Spectroscopic Ellipsometry:

Caption: Workflow for determining the refractive index of a polymer film using spectroscopic ellipsometry.

Synthesis of Poly(2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate)

The synthesis of poly(2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate) would typically involve the polymerization of the corresponding monomer, 2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate. While specific synthesis protocols for this exact polymer are not detailed in the provided search results, general methods for the polymerization of fluorinated acrylates can be applied. These methods often include free-radical polymerization, initiated by thermal or photochemical means.[11][12][13]

A general polymerization workflow is illustrated below:

Caption: A generalized workflow for the synthesis of a fluoropolymer via free-radical polymerization.

Conclusion

The refractive index of poly(2,2,3,3-Tetrafluoropropyl 2-fluoroacrylate) is a key parameter for its application in advanced optical systems. While a direct experimental value is not currently available, by understanding the properties of structurally similar fluoropolymers and the fundamental principles governing the refractive index, researchers can make informed estimations and design effective experimental strategies for its determination. The low refractive indices characteristic of fluoropolymers, coupled with their excellent chemical and thermal stability, position them as enabling materials for next-generation optical technologies.

References

-